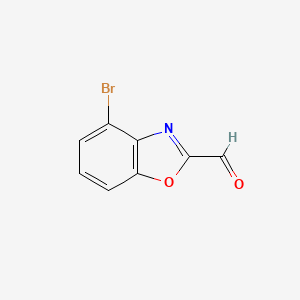

4-Bromo-benzooxazole-2-carbaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-1,3-benzoxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOQKHSXCXNZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696097 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-97-9 | |

| Record name | 4-Bromo-1,3-benzoxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo Benzooxazole 2 Carbaldehyde and Analogs

Retrosynthetic Analysis of 4-Bromo-benzooxazole-2-carbaldehyde Synthesis

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches. The most straightforward strategy involves the formation of the benzoxazole (B165842) ring as the key step. This would entail the condensation of the key intermediate, 4-bromo-2-aminophenol, with a suitable two-carbon aldehyde equivalent.

Alternatively, a functional group interconversion strategy can be envisioned. This would start with a pre-formed 4-bromobenzoxazole core, followed by the introduction of the carbaldehyde group at the 2-position. This could be achieved through various formylation reactions or by the oxidation of a precursor functional group, such as a methyl or halomethyl group, at the C2 position.

Classical and Modern Synthetic Routes to Benzoxazole Carbaldehydes

The construction of the benzoxazole framework is a well-established field in heterocyclic chemistry, with numerous methods applicable to the synthesis of carbaldehyde derivatives.

Condensation Reactions Involving 2-Aminophenols and Aldehyde Precursors

The most traditional and widely employed method for synthesizing the benzoxazole ring is the condensation of a 2-aminophenol (B121084) with a carboxylic acid derivative or an aldehyde, followed by cyclization and dehydration. nih.govnih.gov For the specific synthesis of this compound, this would involve the reaction of 4-bromo-2-aminophenol with a glyoxal (B1671930) equivalent. The synthesis of the crucial starting material, 4-bromo-2-aminophenol, can be achieved through the reduction of 2-nitro-4-bromophenol using various catalytic systems, such as a Fe-Cr modified Raney-Ni catalyst or Rh/C under a hydrogen atmosphere. beilstein-journals.orgnih.gov

The direct condensation with glyoxal itself can be challenging due to its reactivity and potential for polymerization. Therefore, protected forms of glyoxal or other synthetic equivalents are often preferred. The reaction is typically carried out under acidic or thermal conditions to promote the cyclization and subsequent aromatization to the benzoxazole ring. A variety of catalysts, including Brønsted acids, Lewis acids, and ionic liquids, have been shown to facilitate this transformation, often leading to high yields. nih.gov

Cyclization Reactions Through α-Substituted Ketones and Related Intermediates

An alternative approach to the benzoxazole core involves the reaction of 2-aminophenols with α-substituted ketones. For the synthesis of 2-substituted benzoxazoles, this can be a versatile method. For instance, the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, can yield various 2-substituted benzoxazoles. nih.gov While not a direct route to the 2-carbaldehyde, this highlights the potential for using appropriately functionalized ketone precursors to construct the desired benzoxazole.

Intramolecular Cyclization Pathways in Benzoxazole Formation

Intramolecular cyclization reactions provide another powerful strategy for the formation of the benzoxazole ring. A common method involves the cyclization of o-haloanilides. organic-chemistry.org This approach can be mediated by bases or transition metal catalysts. For example, the intramolecular C–O bond formation in o-haloanilides can be achieved without a transition-metal catalyst using a base like potassium carbonate in DMSO at elevated temperatures. organic-chemistry.org

Catalytic Strategies in Benzoxazole Synthesis for Targeted Functionalization

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the construction and functionalization of heterocyclic systems like benzoxazoles.

Metal-Catalyzed Approaches (e.g., Palladium, Copper, Ruthenium, Iron, Nickel Catalysis)

A wide array of transition metals have been successfully employed to catalyze the synthesis of benzoxazoles, providing milder reaction conditions and broader functional group tolerance compared to classical methods.

Palladium Catalysis: Palladium catalysts are highly effective for cross-coupling reactions. While direct C-H formylation of benzoxazoles using palladium is not extensively reported, palladium-catalyzed carbonylation reactions of 2-halobenzoxazoles could be a viable route. Furthermore, palladium catalysts are used in the synthesis of 2-arylbenzoxazoles through direct C-H arylation, demonstrating the potential for functionalizing the C2 position.

Copper Catalysis: Copper catalysts are widely used for the synthesis of 2-substituted benzoxazoles. researchgate.net Copper(I) iodide (CuI), often in combination with ligands like 1,10-phenanthroline, can catalyze the intramolecular cyclization of o-haloanilides to form benzoxazoles. Copper-catalyzed reactions of 2-aminophenols with various coupling partners are also well-documented.

Ruthenium Catalysis: Ruthenium catalysts have been employed for the synthesis of 2-substituted benzoxazoles from o-aminophenols and alcohols. nih.gov This dehydrogenative coupling reaction offers an atom-economical approach to the benzoxazole core.

Iron Catalysis: Iron catalysts, being abundant and less toxic, have gained significant attention. Iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with oximes represents a modern approach to benzoxazole synthesis.

Nickel Catalysis: Nickel catalysts have been utilized in the synthesis of oxazoles and can be applied to benzoxazole synthesis. researchgate.net For instance, nickel-catalyzed cross-coupling of organozinc reagents with 2-methylthio-oxazole has been demonstrated. Nickel-supported silica (B1680970) has also been used as a catalyst for the synthesis of benzoxazole derivatives. researchgate.net

Nanocatalyst Applications in Benzoxazole Derivative Synthesis

The use of nanocatalysts in organic synthesis has gained considerable traction due to their high surface area, enhanced reactivity, and potential for recyclability. ijpbs.com In the context of benzoxazole synthesis, various nanocatalysts have been employed to facilitate the condensation reaction between 2-aminophenols and aldehydes, a key step in forming the benzoxazole core. rsc.org

Several studies have highlighted the efficacy of metal and metal oxide nanoparticles. For instance, Fe3O4@SiO2-SO3H nanoparticles have been used as a magnetically separable and reusable heterogeneous catalyst for the solvent-free synthesis of 2-arylbenzoxazoles, demonstrating high efficiency and environmental compatibility. ajchem-a.com Similarly, nano-YAG catalysts have also been explored for this transformation. researchgate.net The use of a palladium-supported [SMNP@GLP][Cl] nanocatalyst has been reported for the one-pot synthesis of 2-phenyl benzoxazole derivatives from 2-aminophenols and aldehydes with good to excellent yields. rsc.org Another approach involves the use of thin-layered nano h-BN/fl-G films as an active catalyst for the synthesis of benzoxazole derivatives. rsc.org

The advantages of using nanocatalysts include milder reaction conditions, shorter reaction times, and high product yields. rsc.org Furthermore, the ability to easily separate and reuse many of these catalysts aligns with the principles of green chemistry. ijpbs.comajchem-a.com

Ionic Liquid Catalysis for Enhanced Reaction Efficiency

Ionic liquids (ILs) have emerged as versatile solvents and catalysts in organic synthesis, offering benefits such as low vapor pressure, high thermal stability, and recyclability. bepls.comrsc.org Their application in the synthesis of benzoxazole derivatives has been shown to enhance reaction efficiency and provide a greener alternative to traditional volatile organic solvents. bepls.comnih.gov

A notable example is the use of a Brønsted acidic ionic liquid gel (BAIL gel) as a heterogeneous catalyst for the synthesis of benzoxazoles under solvent-free conditions. nih.govacs.org This method offers high yields and the catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govacs.org The reaction typically involves the condensation of a 2-aminophenol with an aldehyde at elevated temperatures. nih.govacs.org

Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) for the synthesis of benzoxazoles under solvent-free ultrasound irradiation. rsc.orgnih.gov This method combines the advantages of ionic liquids with the ease of separation offered by magnetic nanoparticles, resulting in a highly efficient and reusable catalytic system. nih.gov The use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has also been reported for the one-pot synthesis of benzoxazoles from carboxylic acids and 2-aminophenol at higher temperatures. researchgate.net

Computational studies have provided insight into the role of ionic liquids, suggesting they can act as more than just a solvent, actively participating in the reaction mechanism through hydrogen bonding and lowering activation energy barriers. researchgate.net

Organocatalysis and Enzyme Mimicry in Benzoxazole Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for the synthesis of benzoxazoles. This approach aligns with green chemistry principles by avoiding potentially toxic and expensive metal catalysts. rsc.org While specific organocatalytic methods for this compound are not extensively detailed in the provided results, the general strategies for benzoxazole formation can be applied.

The synthesis of benzoxazoles typically involves the condensation of 2-aminophenols with aldehydes, followed by an oxidative cyclization. acs.org Organocatalysts can facilitate this process. For example, eosin (B541160) Y has been used as a photocatalyst in the presence of an oxidant to prepare benzoxazole derivatives. rsc.org Homogeneous polyamine organocatalysts have also been developed for the synthesis of 2-aryl-substituted benzoxazole derivatives. acs.org

Enzyme mimicry seeks to replicate the high efficiency and selectivity of natural enzymes using small molecule catalysts. While direct examples of enzyme mimicry for this compound synthesis are not prominent in the search results, the principles can be applied to the key bond-forming reactions. The development of organocatalysts that can facilitate the condensation and cyclization steps in a biomimetic fashion is an active area of research.

Green Chemistry Principles in the Synthesis of Bromo-Benzoxazole Carbaldehydes

The application of green chemistry principles to the synthesis of benzoxazole derivatives, including bromo-benzoxazole carbaldehydes, aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

Solvent-Free and Aqueous Media Syntheses

Conducting reactions in the absence of volatile organic solvents or in aqueous media are key tenets of green chemistry. mdpi.com Several methodologies for benzoxazole synthesis have been developed that adhere to these principles.

Solvent-free synthesis of benzoxazoles has been successfully achieved using various catalytic systems. For instance, a Brønsted acidic ionic liquid gel has been employed as a recyclable heterogeneous catalyst for the condensation of 2-aminophenols and aldehydes under solvent-free conditions, affording high yields of the desired products. nih.govacs.org Another approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free ultrasound irradiation. nih.gov Microwave-assisted synthesis of 2-substituted benzoxazoles directly from carboxylic acids has also been reported under catalyst and solvent-free conditions. researchgate.net

Aqueous media synthesis provides an environmentally benign alternative to organic solvents. The use of samarium triflate as a reusable acid catalyst has enabled the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes in water under mild conditions. organic-chemistry.org Additionally, Ag@TiO2 nanocomposites have been utilized for the one-pot synthesis of 2-aryl benzoxazole derivatives in an aqueous medium. ijpbs.com

Microwave and Ultrasound Assisted Reactions for Expedited Synthesis

The use of non-conventional energy sources like microwave irradiation and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. eurekaselect.com

Microwave-assisted synthesis has been widely applied to the preparation of benzoxazole derivatives. eurekaselect.com This technique has been used for the condensation of 2-aminophenol with various reagents like aldehydes and carboxylic acids. researchgate.neteurekaselect.com For instance, the synthesis of 4'-bromochalcone, a related compound, was achieved in a shorter time with good yield using microwave irradiation compared to conventional heating. uns.ac.id Microwave-assisted Buchwald–Hartwig cross-coupling reactions have also been employed for the synthesis of complex benzoxazole-containing structures. nih.gov A series of new 1,3-benzoxazole based 1,2,3-triazoles were synthesized with higher yields and shorter reaction times using microwave irradiation compared to conventional methods. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient method that has been successfully used for the preparation of benzoxazole derivatives. ias.ac.in The synthesis of novel benzoxazole derivatives from o-aminocardanol and substituted aldehydes has been achieved using ultrasound irradiation in the presence of Indion 190 resin as a catalyst. ias.ac.in Similarly, the synthesis of benzoxazoles and benzothiazoles has been developed using a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free sonication. nih.gov This method offers advantages such as shorter reaction times, high yields, and easy catalyst separation. rsc.orgnih.gov The synthesis of benzofuran-oxadiazole molecules has also been accomplished using ultrasonic irradiation. nih.gov

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-based synthesis. researchgate.netrsc.org This approach is particularly well-suited for the synthesis of heterocyclic compounds like benzoxazoles.

The mechanochemical synthesis of 2-aryl benzothiazoles and substituted benzimidazoles has been demonstrated via a simple mortar-and-pestle grinding method, which proceeds smoothly without the need for a catalyst. rsc.org This suggests that similar approaches could be viable for the synthesis of benzoxazoles. Ball milling is a common technique in mechanochemistry and has been used for various C-N coupling reactions, which are relevant to benzoxazole formation. beilstein-journals.org For example, the synthesis of boroxine-linked covalent organic frameworks has been achieved through mechanochemical ball-milling and Resonant Acoustic Mixing (RAM), demonstrating a significant reduction in solvent use and reaction time compared to solvothermal methods. bham.ac.uk While specific examples for this compound are not detailed, the general principles of mechanochemical synthesis represent a promising avenue for its environmentally friendly production.

Data Tables

Table 1: Comparison of Catalytic Systems in Benzoxazole Synthesis

| Catalyst System | Reaction Conditions | Advantages | Reference |

| Nanocatalysts | |||

| Fe3O4@SiO2-SO3H | Solvent-free, 50 °C | Magnetically recyclable, high yield | ajchem-a.com |

| [SMNP@GLP][Cl]-Pd | DMF, 80 °C, 18 h | Good to excellent yields | rsc.org |

| Ionic Liquids | |||

| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | Reusable, high yields | nih.govacs.org |

| LAIL@MNP | Solvent-free, sonication, 70 °C, 30 min | Reusable, short reaction time | rsc.orgnih.gov |

| [bmim]BF4 | High temperature | One-pot synthesis | researchgate.net |

Table 2: Green Chemistry Approaches to Benzoxazole Synthesis

| Method | Key Features | Advantages | Reference |

| Solvent-Free Synthesis | Use of recyclable catalysts (BAIL gel, LAIL@MNP) | Reduced waste, high efficiency | nih.govacs.orgnih.gov |

| Aqueous Media Synthesis | Use of water as solvent with catalysts like Sm(OTf)3 or Ag@TiO2 | Environmentally benign, mild conditions | ijpbs.comorganic-chemistry.org |

| Microwave-Assisted | Accelerated reaction rates | Shorter reaction times, higher yields | eurekaselect.comuns.ac.idresearchgate.net |

| Ultrasound-Assisted | Sonication to promote reaction | Energy efficient, shorter reaction times | rsc.orgnih.govias.ac.innih.gov |

| Mechanochemical | Grinding or ball milling | Solvent-free, energy efficient | researchgate.netrsc.orgbeilstein-journals.orgbham.ac.uk |

Functional Group Interconversions and Derivatization Strategies for this compound

The aldehyde functional group at the 2-position of the 4-bromo-benzooxazole scaffold serves as a versatile handle for a variety of chemical transformations. These modifications allow for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and material science. Key functional group interconversions include oxidation to carboxylic acids, reduction to amines, and carbon-carbon bond-forming reactions to create extended molecular structures.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-bromo-benzooxazole-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many benzoxazole derivatives. Various oxidizing agents can be employed to achieve this conversion. For instance, reagents like potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or milder oxidants such as silver oxide (Ag2O) are effective.

A particularly efficient method for the selective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups is the use of Oxone (2KHSO₅·KHSO₄·K₂SO₄). orgsyn.org This method often proceeds under mild conditions and can be catalyzed by agents like sodium 2-iodobenzenesulfonate. orgsyn.org The resulting 4-bromo-benzooxazole-2-carboxylic acid is a key intermediate for further derivatization, such as esterification or amidation, to produce a wide array of functionalized benzoxazole compounds.

Table 1: Oxidation of this compound

| Starting Material | Product | Reagents and Conditions |

|---|---|---|

| This compound | 4-Bromo-benzooxazole-2-carboxylic acid | Oxone, catalytic sodium 2-iodobenzenesulfonate |

The aldehyde functionality can undergo reductive amination to yield various amine derivatives. This two-step process typically involves the initial formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This strategy allows for the introduction of a wide range of substituted amino groups at the 2-position of the benzoxazole ring, leading to compounds with diverse biological activities.

The bromine atom at the 4-position of the benzoxazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This powerful carbon-carbon bond-forming reaction enables the introduction of various aryl, heteroaryl, or vinyl substituents at this position, leading to the synthesis of extended, conjugated systems.

The Suzuki coupling typically involves the reaction of the bromo-substituted benzoxazole with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. mdpi.com This methodology has been widely employed to synthesize complex molecules with applications in materials science and as potential therapeutic agents. researchgate.netnih.gov For example, coupling with various arylboronic acids can generate a library of 4-aryl-benzooxazole-2-carbaldehyde derivatives.

Table 2: Suzuki-Miyaura Coupling of this compound

| Reactants | Catalyst | Base | Product |

|---|---|---|---|

| This compound, Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 4-Aryl-benzooxazole-2-carbaldehyde |

The benzoxazole ring system is an aromatic heterocycle, and the benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution reactions. libretexts.org The existing substituents on the ring, namely the bromine atom and the fused oxazole (B20620) ring, direct the position of incoming electrophiles. The oxazole ring is generally considered to be an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.

The directing effect of the substituents determines the regioselectivity of the substitution. The bromine atom is an ortho-, para-director, while the deactivating oxazole ring directs incoming electrophiles to the meta positions relative to the fusion points. Therefore, electrophilic substitution on 4-bromo-benzooxazole is expected to be challenging and may require harsh reaction conditions. The most likely positions for substitution would be influenced by the combined directing effects of both the bromine and the oxazole moiety. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 4 Bromo Benzooxazole 2 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For 4-Bromo-benzooxazole-2-carbaldehyde and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The ¹H NMR spectrum is used to identify the types and number of protons in a molecule. In this compound, the spectrum would feature distinct signals for the aldehydic proton and the three aromatic protons on the benzoxazole (B165842) ring system. The aldehydic proton (CHO) is expected to appear as a singlet in the highly deshielded region of the spectrum, typically between δ 9.8 and 10.1 ppm. orientjchem.org The aromatic protons would exhibit chemical shifts and coupling patterns characteristic of a tri-substituted benzene (B151609) ring, generally appearing between δ 7.0 and 8.5 ppm. The specific splitting patterns help to confirm the substitution pattern on the benzene portion of the benzoxazole core. For instance, in related benzoxazole derivatives, aromatic protons show complex multiplets in this region. esisresearch.orgnih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, a signal for the aldehydic carbon is expected around δ 190-193 ppm. researchgate.net The carbons of the benzoxazole ring system, including the carbon bearing the bromine atom, would appear in the aromatic region (approximately δ 110-165 ppm). researchgate.net The C-Br carbon's chemical shift would be influenced by the electronegativity of the bromine atom. Spectroscopic studies of similar compounds, such as N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, confirm the assignment of signals in these regions. esisresearch.orgresearchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex derivatives. COSY identifies proton-proton couplings, helping to trace the connectivity of the aromatic protons, while HSQC correlates proton signals with their directly attached carbon atoms, allowing for definitive assignment of both ¹H and ¹³C spectra.

Table 1: Expected NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Spectrum | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehydic Proton | ¹H NMR | 9.8 – 10.1 | Singlet, highly deshielded. orientjchem.org |

| Aromatic Protons | ¹H NMR | 7.0 – 8.5 | Multiplets, specific pattern depends on coupling. esisresearch.orgnih.gov |

| Aldehydic Carbon | ¹³C NMR | 190 – 193 | Carbonyl carbon of the aldehyde. researchgate.net |

| Aromatic Carbons | ¹³C NMR | 110 – 165 | Carbons of the benzoxazole ring. researchgate.net |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Analysis

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of its key structural features. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1700 cm⁻¹. orientjchem.org The C-H stretching vibration of the aldehyde group typically appears as a pair of medium bands between 2700 and 2900 cm⁻¹. orientjchem.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. orientjchem.org The spectrum would also display bands characteristic of the benzoxazole ring, such as the C=N stretching vibration (around 1500-1600 cm⁻¹) and the asymmetric C-O-C (ether) stretching vibration (around 1200-1250 cm⁻¹). orientjchem.orgesisresearch.org The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR analysis. While the C=O stretch is also visible in the Raman spectrum, aromatic ring vibrations often produce more intense signals. The symmetric C-O-C stretching vibration of the benzoxazole ring is also observable. esisresearch.org The C-Br bond, being a heavy atom bond, often gives a characteristic and easily identifiable band in the low-frequency region of the Raman spectrum. Analysis of related compounds like 2-bromobenzoic acid and other benzoxazole derivatives supports these assignments. esisresearch.orgnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR | >3000 | orientjchem.org |

| Aldehyde C-H Stretch | FT-IR | 2700 – 2900 | orientjchem.org |

| Aldehyde C=O Stretch | FT-IR / FT-Raman | 1680 – 1700 | orientjchem.org |

| C=N / C=C Stretch | FT-IR / FT-Raman | 1500 – 1600 | esisresearch.org |

| Asymmetric C-O-C Stretch | FT-IR | 1200 – 1250 | orientjchem.orgesisresearch.org |

| C-Br Stretch | FT-IR / FT-Raman | 500 – 650 | nih.gov |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns. For this compound (C₈H₄BrNO₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to a molecular weight of approximately 226.03 g/mol . amadischem.com

A key feature in the mass spectrum would be the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule. researchgate.net

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for such molecules could include the loss of the aldehyde group (CHO), the bromine atom (Br), or a carbon monoxide (CO) molecule. Studies on related compounds like 4-bromoquinoline-2-carboxaldehyde and other benzoxazole derivatives help in predicting and interpreting these fragmentation patterns. researchgate.neteurekaselect.com

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis: This technique determines the mass percentages of the elements (carbon, hydrogen, nitrogen) in a pure sample. The results are compared with the theoretical values calculated from the molecular formula (C₈H₄BrNO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition. For many synthesized benzoxazole derivatives, elemental analysis results are reported to be within ±0.4% of the theoretical values, confirming their composition. esisresearch.orgresearchgate.net

Chromatographic Purity Assessment:

Thin Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. A pure compound should ideally appear as a single spot on the TLC plate.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique used to determine the purity of a compound with high accuracy. mdpi.com For quality control, a sample of this compound would be analyzed to ensure it consists of a single major peak, with purity levels often expected to be above 95-97% for further use. orientjchem.orgamadischem.com

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov

The analysis would confirm the planarity of the benzoxazole ring system and provide the exact orientation of the aldehyde group relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonds or π-π stacking. researchgate.net While a specific crystal structure for this compound is not publicly available, numerous studies on related bromo-substituted heterocyclic compounds and benzoxazole derivatives have utilized this method to unambiguously confirm their structures and study their supramolecular chemistry. nih.govvensel.orgmdpi.com The data obtained is crucial for understanding structure-property relationships.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole |

| N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide |

| 2-bromobenzoic acid |

Computational Chemistry and Mechanistic Insights for 4 Bromo Benzooxazole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

DFT calculations are fundamental to understanding the electronic nature of a molecule. For 4-Bromo-benzooxazole-2-carbaldehyde, these calculations would reveal crucial information about its behavior in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. Without dedicated studies, the specific HOMO-LUMO energies and their distribution across the this compound structure are unknown.

Mapping the electron density and analyzing the charge distribution would identify the electrophilic and nucleophilic sites within this compound. This information is vital for predicting how the molecule will interact with other reagents. Such maps would visually represent the regions of high and low electron density, offering a guide to its chemical behavior.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility and how it interacts with solvents or biological macromolecules. This information is particularly valuable in the context of drug design and materials science, but no such simulations have been published for this specific compound.

Mechanistic Pathway Elucidation of Reactions Involving Bromo-Benzoxazole Carbaldehydes

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes.

To elucidate the mechanism of reactions involving this compound, computational chemists would model the reaction pathway. This involves identifying the transition states—the highest energy points along the reaction coordinate—and calculating their energies. This analysis helps to determine the feasibility and rate of a reaction. Currently, there are no published studies that model the transition states for reactions involving this specific carbaldehyde.

Regioselectivity and Stereoselectivity Studies in Synthesis

Regioselectivity is a paramount concern in the synthesis of substituted aromatic heterocycles like this compound. The position of the bromine atom at the 4-position is not arbitrary and must be controlled through careful selection of starting materials or synthetic strategy. The most direct approach to ensure this regiochemistry is to start with a correspondingly substituted precursor, namely 2-amino-3-bromophenol, which upon condensation with an appropriate two-carbon synthon for the aldehyde-bearing C2 position, would yield the desired product.

Alternatively, regioselective functionalization of a pre-existing benzoxazole (B165842) or brominated thiazole (B1198619) scaffold is a well-established strategy. nih.gov For example, studies on the synthesis of 2,4'-bithiazoles demonstrate highly regioselective Pd(0)-catalyzed cross-coupling reactions. nih.gov A similar approach could be envisioned for benzoxazoles, where a di-halogenated benzoxazole could be selectively functionalized at one position over another. Bromo-lithium exchange followed by transmetalation is another powerful technique to convert a C-Br bond into a C-C bond at a specific location, offering precise control over the final substitution pattern. nih.gov

Stereoselectivity is less relevant to the planar, aromatic core of this compound itself. However, it would become a critical factor if the aldehyde group were to participate in reactions that generate a new chiral center, such as in an asymmetric aldol (B89426) reaction. researchgate.net

Reactivity Descriptors and Predictive Modeling for Chemical Transformations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules through the calculation of various electronic descriptors. esisresearch.orgnih.gov These descriptors provide a quantitative framework for understanding how this compound will behave in chemical reactions.

Ionization Energy and Electron Affinity Computations

Ionization energy (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. nih.gov These fundamental properties dictate a molecule's ability to act as an electron donor or acceptor. Within the framework of DFT, these values are often approximated by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively (I ≈ -EHOMO and A ≈ -ELUMO). esisresearch.org For this compound, a high ionization potential would suggest it is relatively stable against oxidation, while its electron affinity would indicate its propensity to be reduced.

Chemical Hardness and Softness Analysis

Global chemical hardness (η) and its inverse, softness (S), are measures of a molecule's resistance to change in its electron distribution. esisresearch.org Hardness is calculated from the ionization potential and electron affinity as η = (I - A) / 2, which is proportional to the HOMO-LUMO energy gap. esisresearch.org A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. Conversely, a "soft" molecule has a small HOMO-LUMO gap and is more polarizable and reactive. The presence of the electron-withdrawing bromine atom and aldehyde group on the benzoxazole ring would be expected to influence its HOMO-LUMO gap and thus its chemical hardness.

Nucleophilicity and Electrophilicity Indices

Table 2: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula / Concept | Predicted Significance for this compound |

| Ionization Energy (I) | I ≈ -EHOMO | Indicates energy needed to remove an electron; relates to its potential as a reducing agent. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates energy released upon gaining an electron; relates to its potential as an oxidizing agent. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | A large value suggests high stability and low overall reactivity. |

| Electrophilicity Index (ω) | ω = μ²/2η | A high value suggests the molecule is a strong electron acceptor, with the aldehyde carbon being a primary electrophilic site. |

In Silico Design and Optimization of Novel Benzoxazole Carbaldehyde Derivatives

This compound serves as an excellent scaffold for the in silico design and optimization of novel derivatives with potential therapeutic applications. researchgate.net Benzoxazole derivatives have been widely investigated as inhibitors for various biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2) and topoisomerases, which are crucial in cancer therapy. researchgate.netnih.govnih.gov

The process of in silico design begins with the core structure of this compound. Computational tools are then used to propose and evaluate modifications. For example, the bromine atom at the 4-position could be replaced with other functional groups to probe interactions within a biological target's binding site. The aldehyde group provides a reactive handle for synthetic elaboration, allowing for the addition of various moieties to explore the chemical space.

Key computational techniques in this design process include:

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build models that correlate the structural features of a series of compounds with their biological activity. nih.govbohrium.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or other properties should be modified to enhance activity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a designed molecule when bound to a target protein. nih.gov It provides insights into binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, with crucial amino acid residues in the active site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding interactions. nih.gov

By using this integrated computational approach, researchers can prioritize the synthesis of the most promising derivatives, thereby saving significant time and resources compared to traditional trial-and-error synthesis and screening. nih.gov

Pharmacological and Biological Research Applications of 4 Bromo Benzooxazole 2 Carbaldehyde Scaffolds

Antimicrobial Activity Studies of Benzoxazole (B165842) Derivatives

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of bacteria, fungi, and mycobacteria. nih.govasm.orgnih.gov Their versatile structure allows for modifications that can enhance potency and selectivity against specific microbial targets. mdpi.com

Antibacterial Efficacy and Spectrum against Gram-Positive and Gram-Negative Strains

Benzoxazole derivatives have shown considerable efficacy against a range of standard and clinical bacterial isolates, including both Gram-positive and Gram-negative strains. asm.orgnih.gov Studies reveal that these compounds often exhibit potent activity against Gram-positive bacteria like Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis. nih.govnih.gov For instance, certain benzoxazole compounds demonstrated minimal inhibitory concentrations (MIC) for 90% inhibition of S. aureus at 25 and 50 µg/mL. nih.gov However, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa have shown higher resistance, in some cases requiring MIC values of 200 µg/mL for significant inhibition. nih.gov

The structural features of these derivatives play a crucial role in their antibacterial potency. One study found that benzoxazole derivatives lacking a methylene (B1212753) bridge between the oxazole (B20620) and phenyl rings were more active. eurekaselect.com Another investigation highlighted a specific derivative, compound 47, which showed remarkable activity against the Gram-negative bacterium Pseudomonas aeruginosa (MIC = 0.25 μg/mL) and the Gram-positive bacterium Enterococcus faecalis (MIC = 0.5 μg/mL). nih.gov The lipophilic nature of benzoxazoles is believed to enhance their permeability through bacterial membranes, contributing to their bactericidal effect. nih.gov

| Bacterial Strain | Compound Type | Observed Efficacy (MIC in µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Benzoxazole Derivatives | 25 - 50 | nih.gov |

| Gram-Negative Bacteria (general) | Benzoxazole Derivatives | 200 | nih.gov |

| Pseudomonas aeruginosa | Benzoxazole Derivative 47 | 0.25 | nih.gov |

| Enterococcus faecalis | Benzoxazole Derivative 47 | 0.5 | nih.gov |

Antifungal Properties

The antifungal potential of benzoxazole derivatives has been extensively studied against various fungal pathogens, including phytopathogenic fungi and human pathogens like Candida species. mdpi.comnih.gov These compounds have shown a broad spectrum of activity, in some cases surpassing that of commercial fungicides. mdpi.comresearchgate.net

In studies against plant pathogens, certain 2-(aryloxymethyl) benzoxazole derivatives exhibited significant inhibitory effects. mdpi.com For example, compound 5h was found to be a potent inhibitor of F. solani with an IC50 value of 4.34 μg/mL, which is approximately nine times more potent than the control, hymexazol (B17089) (IC50 of 38.92 μg/mL). mdpi.com Another compound, 5a, displayed broad-spectrum activity against eight different plant pathogens with IC50 values ranging from 12.27 to 65.25 μg/mL. mdpi.com

Against human fungal pathogens, benzoxazole derivatives have been effective against Candida species. nih.gov One study highlighted a benzoxazole derivative (Compound 1) that showed strong action against C. krusei with a MIC of 15.6 µg/mL, as well as activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). nih.gov Research suggests these compounds may exert their antifungal effects by targeting the plasma membrane and inhibiting ergosterol (B1671047) synthesis. nih.gov

| Fungal Strain | Compound Type/Name | Observed Efficacy (IC50/MIC in µg/mL) | Reference |

|---|---|---|---|

| F. solani | Benzoxazole Derivative 5h | 4.34 (IC50) | mdpi.com |

| B. cinerea | Benzoxazole Derivative 5a | 19.92 (IC50) | mdpi.com |

| Candida krusei | Benzoxazole Derivative 1 | 15.6 (MIC) | nih.gov |

| Candida albicans | Benzoxazole Derivative 1 | 62.5 (MIC) | nih.gov |

| Candida tropicalis | Benzoxazole Derivative 1 | 125.0 (MIC) | nih.gov |

Anti-mycobacterial Investigations

Derivatives of the benzoxazole scaffold have been identified as promising agents in the fight against mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). nih.govnih.gov From high-throughput screening, numerous benzothiazole (B30560) and benzoxazole derivatives were identified with moderate to potent activity. nih.gov

A series of 2-benzylsulfanyl derivatives of benzoxazole showed appreciable activity, particularly against non-tuberculous strains. nih.gov Further optimization led to the development of advanced lead compounds with excellent potency. nih.gov For example, one benzothiazole amide derivative, CRS400393, demonstrated MIC values ranging from 0.03 to 0.12 μg/mL against Mycobacterium abscessus and 1-2 μg/mL against Mycobacterium avium complex. nih.gov Another study identified a substituted pyrazine-2-carboxamide (compound 19) with high activity against M. tuberculosis H37Rv, showing a MIC of 3.13 µg/mL. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of essential mycobacterial enzymes like MmpL3, a mycolic acid transporter, or Pks13, which is crucial for cell wall biosynthesis. nih.govacs.org

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A key mechanism through which benzoxazole and related heterocyclic derivatives exert their antibacterial effects is the inhibition of DNA gyrase. eurekaselect.comnih.gov This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial agents due to its presence in prokaryotes and absence in human cells. nih.govmdpi.com

Molecular docking studies have supported the hypothesis that benzoxazole derivatives can inhibit DNA gyrase. eurekaselect.com The interaction between the compounds and the enzyme's amino acid residues leads to the inhibition of its activity, which in turn causes the cessation of bacterial cell growth. nih.gov For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives, which are structurally related to benzoxazoles, have been shown to strongly inhibit S. aureus DNA gyrase with IC50 values as low as 0.15 µg/mL. nih.gov Similarly, benzothiazole-based inhibitors have demonstrated potent inhibition of E. coli DNA gyrase. rsc.org Besides DNA gyrase, other mechanisms include the disruption of membrane integrity and the inhibition of enzymes critical for cell wall synthesis. nih.gov

Anticancer and Antiproliferative Potentials of Benzoxazole Conjugates

In addition to their antimicrobial properties, benzoxazole derivatives have emerged as a promising class of compounds for anticancer research, demonstrating cytotoxicity against various human cancer cell lines. nih.gov

Cytotoxicity in various Human Cancer Cell Lines (e.g., MCF-7, MDA-MB-231, DU145, MCF7)

Benzoxazole derivatives have been evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, showing promising results. nih.gov A newly synthesized derivative, 5-amino-2-[p-bromophenyl]-benzoxazole (BB), showed a clear dose-dependent toxic effect on both the estrogen receptor-positive (ER+) MCF-7 and receptor-negative (ER-) MDA-MB breast cancer cell lines. bibliomed.org The IC50 values were determined to be 28 nM for MCF-7 and 22 nM for MDA-MB cells. bibliomed.org This particular compound was found to induce apoptosis and decrease angiogenesis, with more prominent effects observed in the more aggressive MDA-MB cell line. bibliomed.org

Another study focusing on 5- or 6- and N-substituted benzoxazol-2-carboxamide derivatives found that compound 30 (5-OMe, N-piperidine substituted) exhibited an IC50 of 5.35 μM on MCF-7 cells, which is comparable to the reference drug 5-FU (IC50=3.95 μM), but with lower toxicity to healthy cells. researchgate.net A separate series of benzoxazole-based amides and sulfonamides identified compound 3f as the most cytotoxic, with high potency in the colorectal cancer cell lines HT-29 and HCT116. nih.gov This compound was shown to induce cell-cycle arrest and activate caspases, which are key mediators of apoptosis. nih.gov

| Cancer Cell Line | Compound Type/Name | Observed Efficacy (IC50) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | 28 nM | bibliomed.org |

| MDA-MB (Breast Cancer) | 5-amino-2-[p-bromophenyl]-benzoxazole (BB) | 22 nM | bibliomed.org |

| MCF-7 (Breast Cancer) | Benzoxazole-2-carboxamide (Compound 30) | 5.35 µM | researchgate.net |

| HT-29 (Colorectal Cancer) | Benzoxazole-based amide (Compound 3f) | Potent, specific value not stated | nih.gov |

| HCT116 (Colorectal Cancer) | Benzoxazole-based amide (Compound 3f) | Potent, specific value not stated | nih.gov |

Apoptosis Induction and Cell Cycle Modulation Studies

The investigation of benzoxazole derivatives as anticancer agents frequently involves assessing their ability to induce programmed cell death (apoptosis) and to interfere with the cell cycle in cancerous cells.

One study on a novel benzoxazole derivative, compound 12l, revealed its capacity to induce apoptosis in HepG2 liver cancer cells. olemiss.eduresearchgate.net After a 24-hour incubation period, compound 12l at its IC₅₀ concentration (10.50 µM) caused a significant increase in apoptosis, with 35.13% of cells entering apoptotic phases compared to just 6.56% in the untreated control group. researchgate.net This apoptotic induction was associated with a 2.98-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade, and a significant modulation of Bcl-2 family proteins. olemiss.eduresearchgate.net Specifically, the pro-apoptotic protein BAX was elevated by 3.40-fold, while the anti-apoptotic protein Bcl-2 was reduced by 2.12-fold. nih.gov

In terms of cell cycle modulation, compound 12l was found to arrest the growth of HepG2 cells primarily at the Pre-G1 and G1 phases. olemiss.eduresearchgate.net Another benzoxazole derivative, K313, demonstrated the ability to cause cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi leukemia and lymphoma cell lines. doaj.org This was accompanied by the induction of apoptosis through a mitochondrial signaling pathway. doaj.org Similarly, compound 14b, another benzoxazole derivative, arrested HepG2 cell growth at the Pre-G1 phase and induced apoptosis in 16.52% of the cell population, a substantial increase from the 0.67% observed in control cells. nih.govwjpsonline.com

Table 1: Effects of Benzoxazole Derivatives on Apoptosis and Cell Cycle

| Compound | Cell Line | Effect | Finding | Citation |

|---|---|---|---|---|

| 12l | HepG2 | Apoptosis Induction | 35.13% apoptotic cells vs. 6.56% in control. researchgate.net | researchgate.net |

| HepG2 | Caspase-3 Level | 2.98-fold increase. olemiss.edu | olemiss.edu | |

| HepG2 | BAX/Bcl-2 Modulation | 3.40-fold increase in BAX; 2.12-fold decrease in Bcl-2. nih.gov | nih.gov | |

| HepG2 | Cell Cycle Arrest | Arrest at Pre-G1 and G1 phases. olemiss.eduresearchgate.net | olemiss.eduresearchgate.net | |

| 14b | HepG2 | Apoptosis Induction | 16.52% apoptotic cells vs. 0.67% in control. nih.govwjpsonline.com | nih.govwjpsonline.com |

| HepG2 | Cell Cycle Arrest | Arrest at the Pre-G1 phase. nih.govwjpsonline.com | nih.govwjpsonline.com | |

| K313 | Nalm-6, Daudi | Cell Cycle Arrest | Arrest at G0/G1 phase. doaj.org | doaj.org |

| Nalm-6, Daudi | Apoptosis Induction | Dose-dependent apoptosis via mitochondrial pathway. doaj.org | doaj.org |

Inhibition of Specific Oncogenic Targets (e.g., COX-2, RAGE, EGFR, VEGFR2, Kinases)

The anticancer potential of benzoxazole derivatives is often linked to their ability to inhibit specific molecular targets that are crucial for tumor growth and survival.

VEGFR-2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor progression. nih.gov Several studies have focused on designing benzoxazole derivatives as VEGFR-2 inhibitors. A series of novel benzoxazole compounds were synthesized and evaluated for their VEGFR-2 inhibitory activity. olemiss.edunih.gov Among them, compounds 14o, 14l, and 14b showed significant inhibitory effects, reducing VEGFR-2 protein concentrations to 586.3, 636.2, and 705.7 pg/ml, respectively. nih.gov Another study identified compound 12l as a potent VEGFR-2 inhibitor with an IC₅₀ value of 97.38 nM. olemiss.edunih.gov Further research on benzoxazole/benzothiazole hybrids also yielded potent VEGFR-2 inhibitors, with compounds 4c and 4b displaying IC₅₀ values of 0.12 µM and 0.13 µM, respectively, which are nearly equipotent to the standard drug sorafenib. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. nih.govnih.gov Certain nonsteroidal anti-inflammatory drugs (NSAIDs) have been modified to create selective COX-2 inhibitors. nih.gov Research into benzoxazole derivatives has explored their potential as COX-2 inhibitors. researchgate.net Some sulfonamide-type inhibitors, which can include benzoxazole structures, have shown dual inhibition of COX-2 and carbonic anhydrase, another target relevant to cancer. nih.govresearchgate.net The development of benzhydrylpiperazine-based derivatives has led to potent dual inhibitors of both COX-2 and 5-LOX, another enzyme in the inflammatory pathway. rsc.org

RAGE Inhibition: The Receptor for Advanced Glycation End-products (RAGE) is implicated in the pathogenesis of cancer, inflammation, and neurodegenerative diseases. nih.gov Inhibiting the RAGE signaling pathway is a therapeutic strategy being explored in oncology. nih.gov While direct inhibition by 4-Bromo-benzooxazole-2-carbaldehyde is not documented, the broader class of heterocyclic compounds is under investigation. For instance, papaverine (B1678415) was identified as a RAGE inhibitor that suppressed RAGE-dependent cell proliferation, migration, and invasion in fibrosarcoma cells. nih.gov

Kinase and Other Target Inhibition: Benzoxazole scaffolds have been identified as potent and selective inhibitors of various kinases. wjpsonline.com For example, they have been investigated as inhibitors of Rho-kinase and epidermal growth factor receptor (EGFR) kinase. mdpi.comresearchgate.net

Table 2: Inhibition of Oncogenic Targets by Benzoxazole Derivatives

| Target | Compound(s) | Activity | Finding | Citation |

|---|---|---|---|---|

| VEGFR-2 | 12l | IC₅₀ | 97.38 nM | olemiss.edunih.gov |

| 14o | Protein Conc. | 586.3 pg/ml | nih.gov | |

| 14l | Protein Conc. | 636.2 pg/ml | nih.gov | |

| 14b | Protein Conc. | 705.7 pg/ml | nih.gov | |

| 4c | IC₅₀ | 0.12 µM | nih.gov | |

| COX-2 | Indomethacin amides | IC₅₀ | 0.009 - 0.2 µM (in intact cells) | nih.gov |

| Compound 9d | IC₅₀ | 0.25 µM | rsc.org | |

| RAGE | Papaverine | Inhibition | Suppressed RAGE-dependent cell proliferation and migration. | nih.gov |

Anti-inflammatory and Analgesic Research Utilizing Benzoxazole Structures

The benzoxazole framework is a common feature in compounds investigated for anti-inflammatory and analgesic properties. jocpr.comresearchgate.net Several marketed nonsteroidal anti-inflammatory drugs (NSAIDs), such as benoxaprofen (B1668000) and flunoxaprofen, contain the benzoxazole moiety. researchgate.net

Research has demonstrated that derivatives of 2-mercaptobenzoxazole (B50546) possess both analgesic and anti-inflammatory effects. nih.gov In studies using mouse models, some of these compounds exhibited stronger analgesic effects than the standard drug diclofenac (B195802) sodium in the acetic acid-induced writhing test. nih.gov Similarly, in a formaldehyde-induced paw edema test, certain derivatives were found to be more potent anti-inflammatory agents than diclofenac sodium. nih.gov

Other synthetic strategies have produced 6-acyl-3-piperazinomethyl-2-benzoxazolinones. nih.gov When screened for biological activity, these compounds showed that their analgesic activities were generally higher than their anti-inflammatory activities, suggesting a potential central mechanism of action for pain relief. nih.gov A series of 2H-1,4-benzoxazin-3(4H)-one derivatives incorporating a 1,2,3-triazole moiety were synthesized and found to effectively reduce the production of nitric oxide (NO) and downregulate pro-inflammatory enzymes like iNOS and COX-2 in microglial cells. nih.gov Furthermore, some benzoxazole derivatives have been identified as inhibitors of myeloid differentiation protein 2 (MD2), a key protein in the inflammatory process, with IC₅₀ values against IL-6 production as low as 5.09 µM. nih.gov

Antiviral and Anti-protozoal Studies

The structural versatility of the benzoxazole scaffold has led to its exploration in the development of agents against infectious diseases, including those caused by viruses and protozoa. jocpr.com Benzoxazole derivatives have been reported to possess antiviral properties, including activity against the Hepatitis C virus. researchgate.net

In the realm of anti-protozoal research, benzoxazole derivatives have shown promise. A study focused on synthesizing novel analogs based on a benzoxazolyl aniline (B41778) scaffold to evaluate their activity against malaria, leishmaniasis, and trypanosomiasis. olemiss.eduresearchgate.net The results indicated that the amidation of 3-benzoxazolyl aniline led to a compound with good antimalarial activity and moderate inhibitory effects against Leishmania and Trypanosoma species. researchgate.net Another broad screening of benzimidazole (B57391) derivatives, a related heterocyclic structure, confirmed their potential as anti-protozoal agents, particularly against Trypanosoma brucei, the parasite responsible for sleeping sickness. nih.gov

Neuroprotective and Neurological Disorder Research Applications

Benzoxazole derivatives are actively being investigated for their potential in treating neurological disorders, including Alzheimer's disease and neurodegenerative conditions associated with inflammation and lysosomal dysfunction. mdpi.comnih.gov

Frontotemporal dementia (FTD) is a neurodegenerative disease for which there are currently no cures. nih.gov Some forms of FTD are linked to a deficiency in the protein progranulin (PGRN), which leads to lysosomal dysfunction. nih.gov Recent research has shown that certain benzoxazole derivatives can enhance the expression of progranulin. nih.gov In studies using human fibroblast cells from FTD patients, treatment with a benzoxazole compound led to a substantial increase in the levels of key lysosomal proteins that were otherwise depleted. nih.gov

In the context of Alzheimer's disease, research has focused on benzoxazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down key neurotransmitters. nih.govnih.gov A series of benzoxazole-oxadiazole hybrids were synthesized and evaluated, with several compounds showing potent inhibition of both enzymes, in some cases exceeding the potency of the standard drug Donepezil. nih.govnih.gov For example, compound 15 from the series exhibited an IC₅₀ value of 5.80 µM against AChE and 7.20 µM against BuChE. nih.gov Benzoxazole derivatives are also being explored for their potential to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease. mdpi.com

Applications in Diagnostic and Imaging Probes

Beyond therapeutic applications, the unique chemical properties of benzoxazole derivatives make them suitable for use in the development of tools for biological research, such as fluorescent probes for imaging.

2-Phenylbenzoxazole derivatives are known to be very stable and often exhibit excellent fluorescence efficiency, both in solution and in the solid state. mdpi.com These photoluminescent properties are being harnessed to create probes for bioimaging. The introduction of different functional groups onto the benzoxazole scaffold can tune the luminescent characteristics. For instance, 2-(hydroxyphenyl)benzoxazoles display complex, multi-band emission properties. mdpi.com When these are converted to their fluorosulfate (B1228806) derivatives, their photoluminescent properties change significantly, with emission shifting to the ultraviolet region. mdpi.com This ability to modify the fluorescence spectrum through chemical synthesis makes benzoxazole derivatives attractive candidates for developing a range of probes for specific imaging applications.

Radiotracer Synthesis and Molecular Imaging Techniques

The development of radiotracers for Positron Emission Tomography (PET) is a powerful tool in biomedical research and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes in vivo. Benzoxazole derivatives have emerged as promising scaffolds for the development of novel PET radioligands for various targets in the brain and for diseases like cancer.

Carbon-11 (B1219553) and Fluorine-18 are common radioisotopes used for PET tracer development due to their favorable decay characteristics. For instance, carbon-11 labeled benzoxazole derivatives have been synthesized as potential radioligands for imaging the 5-HT3 receptor, a target implicated in various neurological and psychiatric disorders. The synthesis of these tracers often involves N-[11C]methylation of a suitable precursor using [11C]CH3OTf, followed by rapid purification.

Similarly, 18F-labeled benzoxazole derivatives have been developed as potential PET probes for imaging cerebral β-amyloid plaques, a hallmark of Alzheimer's disease. The synthesis of these tracers can be achieved through methods like a one-step radio-synthesis via a copper-mediated SNAr reaction from a boronic ester precursor. The resulting radiolabeled benzoxazoles can then be evaluated for their binding affinity to the target and their ability to cross the blood-brain barrier.

The this compound scaffold offers several possibilities for radiolabeling. The bromine atom could potentially be replaced with a radioisotope of iodine (e.g., 123I for SPECT or 124I for PET) or the aldehyde group could be used as a handle for further chemical modification to introduce a radiolabel. The development of such radiotracers would enable in vivo studies of the pharmacokinetics and target engagement of this class of compounds.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For benzoxazole derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets.

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring system.

Position 2: The substituent at the 2-position of the benzoxazole ring is critical for its biological activity. For example, 2-substituted benzoxazoles have demonstrated a wide range of pharmacological activities, including antimicrobial and anticancer effects. The presence of a carbaldehyde group at this position in this compound suggests a potential for various chemical modifications to explore its biological potential further.

Position 4: The bromine atom at the 4-position of the benzoxazole ring is an electron-withdrawing group, which can significantly influence the electronic properties of the molecule and its interaction with biological targets. Studies on other benzoxazole derivatives have shown that halogen substituents can enhance biological activity. For instance, the introduction of a bromine atom in the benzoxazole ring of 3-(2-benzoxazol-5-yl)alanine derivatives resulted in increased antifungal activity.

Position 5: Electron-withdrawing groups at the 5-position of the benzazole ring have been shown to increase the antifungal activity against Candida albicans.

The following table summarizes the influence of various substituents on the biological activity of benzoxazole derivatives as reported in the literature.

| Substituent Group | Position on Benzoxazole Ring | Observed Effect on Biological Activity | Reference(s) |

| Electron-withdrawing groups (e.g., Cl, NO2) | 5 | Increased antifungal activity | |

| Bromine | 7 | Increased antifungal activity | |

| Thiophene (B33073) | 2 | Increased antibacterial activity against E. coli | |

| Biphenyl | 2 | Enhanced antiglioma activity |

These findings suggest that the 4-bromo and 2-carbaldehyde substituents on the target compound are likely to impart specific biological properties, which could be further optimized through systematic SAR studies.

Molecular docking and molecular dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its biological target at the molecular level. These techniques provide valuable insights into the binding mode, affinity, and key interactions between the ligand and the target protein, guiding the rational design of more potent and selective inhibitors.

For benzoxazole derivatives, molecular docking studies have been employed to understand their mechanism of action against various targets, including:

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Precision Functionalization of Benzoxazole (B165842) Core

The functionalization of the benzoxazole core is critical for fine-tuning its chemical properties and biological activity. While traditional synthesis often involves the condensation of 2-aminophenols with carbonyl compounds, emerging research focuses on more precise, efficient, and environmentally friendly methods. rsc.orgrsc.org Future efforts are directed towards late-stage functionalization, allowing for the diversification of complex molecules derived from 4-Bromo-benzooxazole-2-carbaldehyde.

Key emerging methodologies include:

Metal-Catalyzed Reactions: The use of various metal catalysts, including palladium, copper, and zirconium, facilitates reactions that were previously challenging. ijpbs.comnih.gov For instance, zirconium tetrachloride (ZrCl4) has been used as a catalyst for the efficient one-pot synthesis of benzoxazoles from catechols and aldehydes. nih.gov Such methods could be adapted for large-scale synthesis. nih.govresearchgate.net

Metal-Free Synthesis: To address the demand for metal-contamination-free synthesis, particularly for pharmaceutical applications, metal-free approaches are gaining prominence. rsc.org One notable method involves an iodine-catalyzed system for the one-pot, multi-component synthesis of benzoxazoles. rsc.org

Green Catalysts and Conditions: A significant trend is the move towards sustainable synthesis. This includes the use of nanocatalysts, ionic liquid catalysts, and solvent-free reaction conditions. rsc.orgrsc.org For example, a Brønsted acidic ionic liquid gel has been employed as a recyclable, heterogeneous catalyst for benzoxazole synthesis under solvent-free conditions. acs.org Similarly, grinding methods using catalysts like potassium-ferrocyanide can produce high yields in minutes without any solvent. rsc.org

These advanced synthetic tools offer precise control over the introduction of functional groups onto the benzoxazole scaffold, enabling the creation of novel analogs of this compound with tailored properties.

| Synthetic Approach | Catalyst/Reagent | Key Advantages | Potential Application for this compound |

| One-Pot Synthesis | Zirconium tetrachloride (ZrCl4) | High yields (up to 97%), scalability, use of oxygen as an oxidant. nih.gov | Efficient and scalable production of the core scaffold. |

| Metal-Free Synthesis | Molecular Iodine (I2) | Avoids metal contamination, operationally simple, suitable for large-scale production. rsc.org | "Clean" synthesis for pharmaceutical-grade compounds. |

| Ionic Liquid Catalysis | Brønsted acidic ionic liquid gel | Recyclable catalyst, solvent-free conditions, high yields, simple work-up. rsc.orgacs.org | Environmentally friendly synthesis and functionalization. |

| Mechanochemical Synthesis | Potassium-ferrocyanide | Extremely short reaction times (<2 min), solvent-free, high yields. rsc.org | Rapid and sustainable production of derivatives. |

Advanced Computational Approaches for Rational Drug Design and Material Science Discovery

Computational methods are indispensable tools for accelerating the discovery and optimization of novel therapeutic agents and materials. nih.gov For scaffolds like this compound, these approaches can predict biological activity and material properties, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming trial-and-error experimentation.

Future computational research will likely focus on:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For benzoxazole derivatives, docking studies have been used to understand their binding affinity with active sites of receptors, such as VEGFR-2 in cancer cells, helping to rationalize their anticancer activity. biotech-asia.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models can identify key structural features responsible for the therapeutic effects of benzoxazole derivatives, guiding the design of more potent analogs. researchgate.net

Virtual Screening (VS): VS is used to search large libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can be ligand-based or structure-based and is a crucial tool for identifying novel hit compounds from which to develop leads. nih.gov

De Novo Design: These computational tools build novel molecular structures from scratch with desired pharmacological properties, offering a pathway to entirely new classes of benzoxazole-based compounds. nih.gov

| Computational Method | Primary Function | Application in Benzoxazole Research |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. nih.gov | Understanding interactions with cancer targets (e.g., VEGFR-2) and microbial enzymes. biotech-asia.orgresearchgate.net |

| QSAR | Correlates chemical structure with biological activity. researchgate.net | Identifying key molecular descriptors for antimicrobial or anticancer potency. researchgate.net |

| Virtual Screening | Screens large compound libraries for potential hits against a target. nih.gov | Discovering new benzoxazole-based scaffolds with desired therapeutic activities. |

| De Novo Design | Generates novel molecular structures with specified properties. nih.gov | Creating entirely new drug-like molecules based on the benzoxazole core. |

Exploration of New Biological Targets and Therapeutic Areas for this compound Scaffolds

The benzoxazole nucleus is a "privileged scaffold" known to interact with a wide array of biological targets, leading to diverse pharmacological activities. researchgate.net Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. researchgate.netchemistryjournal.net Future research on compounds derived from this compound will aim to uncover novel biological activities and explore new therapeutic applications.

Promising areas for future investigation include:

Anticancer Therapy: Benzoxazole derivatives have been evaluated for their activity against various cancer cell lines, including human colorectal carcinoma (HCT116). nih.gov Some have shown potent inhibitory activity against key targets like vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. researchgate.net

Antimicrobial Agents: With the rise of multidrug-resistant infections, there is an urgent need for new antimicrobial agents. nih.gov Benzoxazole compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov

Anti-inflammatory Drugs: Certain benzoxazole scaffolds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. nih.gov This makes them promising candidates for developing new anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov

Neurodegenerative Diseases: The role of targets like glycogen synthase kinase-3β (GSK-3β) in diseases such as Alzheimer's has been noted. nih.gov Benzisoxazole derivatives, structurally related to benzoxazoles, have shown potent inhibition of this enzyme, suggesting a potential therapeutic avenue for benzoxazoles as well. nih.gov

| Therapeutic Area | Potential Biological Target | Reported Activity of Benzoxazole Scaffolds |

| Oncology | VEGFR-2, various kinases | Potent inhibition of cancer cell lines (e.g., HepG2, HCT-116, MCF-7). researchgate.net |

| Infectious Diseases | Bacterial and fungal enzymes | Broad-spectrum activity against bacteria and fungi. nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) | Selective inhibition, demonstrating in vivo anti-inflammatory potency. nih.gov |

| Neuroprotection | Glycogen synthase kinase-3β (GSK-3β) | Inhibition of enzymes linked to Alzheimer's disease. nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization

The process of drug discovery can be significantly accelerated by integrating combinatorial chemistry with high-throughput screening (HTS). eurekaselect.comnih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. researchgate.net HTS then enables the rapid testing of these libraries for biological activity against a specific target. eurekaselect.com

For a molecule like this compound, this approach is particularly promising:

Library Synthesis: The aldehyde group at the 2-position and the bromo group at the 4-position serve as versatile chemical handles. The aldehyde can be reacted with a wide variety of amines to form imines or reduced to an alcohol for further modifications. The bromo substituent is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a vast array of different chemical groups.

Lead Optimization: By creating a focused library of analogs around the this compound core and screening them, researchers can quickly identify structure-activity relationships. This data is crucial for optimizing a "hit" compound from an initial screen into a potent and selective "lead" candidate suitable for further development. researchgate.net

This combination of technologies provides a powerful engine for discovering and refining novel drug candidates based on the benzoxazole scaffold.

Sustainable and Scalable Production of this compound and Related Analogs for Research and Development

For any promising compound to move from the laboratory to widespread research and potential commercialization, the development of sustainable and scalable synthetic methods is essential. This involves adhering to the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jbarbiomed.com

Future research in this area will focus on:

Eco-Friendly Synthesis: This includes the use of greener solvents (like water or ethanol), biodegradable catalysts, and reaction conditions that require less energy, such as microwave-assisted synthesis. mdpi.comresearchgate.net Microwave irradiation, for example, can significantly reduce reaction times and improve yields. researchgate.net